molecular formula C15H20N4O B6031084 1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

Cat. No. B6031084
M. Wt: 272.35 g/mol
InChI Key: ZHYSNQYKCRCNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine, also known as PMDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PMDP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is not yet fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB) signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine in lab experiments is its potential therapeutic applications in various fields of science. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of 1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study the structure-activity relationship of this compound to optimize its therapeutic potential. Additionally, the development of novel delivery systems for this compound could improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves a multi-step process that includes the reaction of piperazine with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base, followed by the addition of dimethylamine. The final product is obtained by purification through column chromatography.

Scientific Research Applications

1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-[(3,4-dimethylpiperazin-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-12-10-19(9-8-18(12)2)11-14-16-15(17-20-14)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYSNQYKCRCNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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